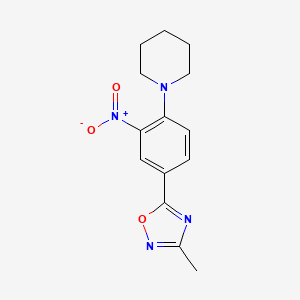
3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also interact with nitric oxide to produce a fluorescent signal.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole has anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and reduce tumor growth in animal models. It has also been shown to produce a fluorescent signal in the presence of nitric oxide in biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. It is also relatively easy to synthesize using standard laboratory equipment. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its use in certain applications.
Future Directions
There are several future directions for research on 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole. One direction is to further investigate its anti-inflammatory and anti-tumor properties and explore its potential as a therapeutic agent. Another direction is to optimize its use as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, further research can be done to elucidate its mechanism of action and explore its potential use in other fields such as materials science and electronics.
In conclusion, 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. It has been studied for its anti-inflammatory and anti-tumor properties and its potential use as a fluorescent probe for detecting nitric oxide in biological systems. Further research is needed to fully understand its mechanism of action and explore its potential use in other fields.
Synthesis Methods
The synthesis of 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(piperidin-1-yl)aniline with methyl chloroformate in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems. In materials science, it has been explored for its potential use as a molecular switch in electronic devices.
properties
IUPAC Name |
3-methyl-5-(3-nitro-4-piperidin-1-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-15-14(21-16-10)11-5-6-12(13(9-11)18(19)20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHOJVWXZCWVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

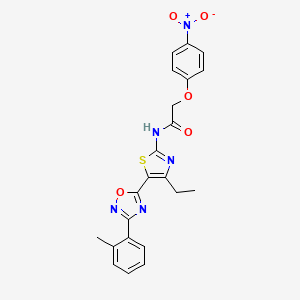
![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)
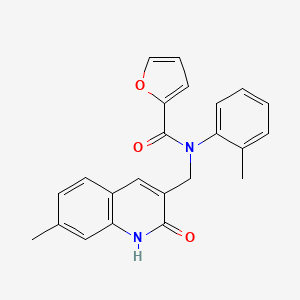
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
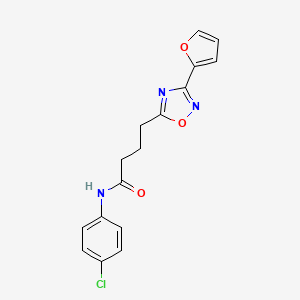
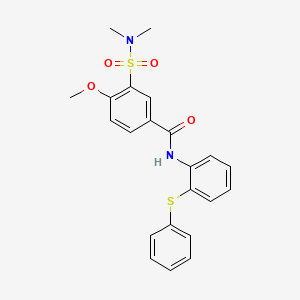
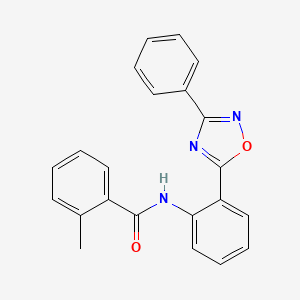
![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)

